molecular formula C10H6ClNO B1594741 8-Chloroquinoline-4-carbaldehyde CAS No. 35839-88-4

8-Chloroquinoline-4-carbaldehyde

Cat. No.: B1594741
CAS No.: 35839-88-4
M. Wt: 191.61 g/mol
InChI Key: IFKQRGWKODOCAS-UHFFFAOYSA-N
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Description

8-Chloroquinoline-4-carbaldehyde is a derivative of quinoline, a nitrogen-containing heterocyclic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The presence of a chloro group at the 8th position and an aldehyde group at the 4th position in the quinoline ring structure makes this compound a valuable compound for synthetic and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

8-Chloroquinoline-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the formation of covalent bonds, leading to enzyme inhibition or activation. Additionally, this compound can form Schiff bases with primary amines, which can further participate in various biochemical pathways .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This, in turn, affects downstream signaling pathways, ultimately impacting cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression levels of various genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound is effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo various metabolic transformations, including oxidation, reduction, and conjugation reactions. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it can interact with various binding proteins, which can affect its localization and accumulation. The distribution of this compound within tissues can also influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Chloroquinoline-4-carbaldehyde can be synthesized through various methods. One common method involves the Vilsmeier-Haack reaction, where the Vilsmeier reagent is prepared by reacting thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) with N,N-dimethylformamide (DMF). This reagent is then used to transform quinoline derivatives into this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-4-carbaldehyde
  • 8-Methylquinoline-4-carbaldehyde

Comparison: 8-Chloroquinoline-4-carbaldehyde is unique due to the specific positioning of the chloro and aldehyde groups, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

8-chloroquinoline-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKQRGWKODOCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299786
Record name 8-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35839-88-4
Record name 35839-88-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132858
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-chloroquinoline-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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